molecular formula C22H24N2O6 B323642 METHYL 4-(5-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE

METHYL 4-(5-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE

Cat. No.: B323642
M. Wt: 412.4 g/mol
InChI Key: VGSPYQLWZDVSIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-(5-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE is a complex organic compound with a molecular formula of C29H24N2O8S2 . This compound is known for its unique structure, which includes a benzoate group, a hexanoyl group, and a methoxycarbonyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(5-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(5-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 4-(5-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-(5-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it often involves binding to enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to METHYL 4-(5-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where such properties are desired.

Properties

Molecular Formula

C22H24N2O6

Molecular Weight

412.4 g/mol

IUPAC Name

methyl 4-[[6-(4-methoxycarbonylanilino)-6-oxohexanoyl]amino]benzoate

InChI

InChI=1S/C22H24N2O6/c1-29-21(27)15-7-11-17(12-8-15)23-19(25)5-3-4-6-20(26)24-18-13-9-16(10-14-18)22(28)30-2/h7-14H,3-6H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

VGSPYQLWZDVSIS-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)C(=O)OC

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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